molecular formula C7H6BrN3 B1404445 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1363380-99-7

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1404445
M. Wt: 212.05 g/mol
InChI Key: YQWUKRGCMJAZDP-UHFFFAOYSA-N
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Description

Triazolopyridines are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A common approach to constructing the triazolopyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines. For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Scientific Research Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

    Antimicrobial and Antifungal Agents

    • Triazoles and their derivatives have been used as antimicrobial and antifungal agents . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
    • Commercially available triazole-containing drugs include fluconazole and voriconazole, which are used as antifungal agents .

    Antidepressants

    • Trazodone, a [1,2,4]-triazolopyridine, is a selective serotonin reuptake inhibitor and is approved for the treatment of depression .

    Antihypertensive Agents

    • Triazoles have also been used as antihypertensive agents. For example, trapidil is a triazole-containing drug used as an antihypertensive .

    Sedative-Hypnotics

    • Estazolam, a triazole derivative, is used as a sedative-hypnotic .

    Antiepileptics

    • Rufinamide is a triazole-containing drug used as an antiepileptic .

    Pesticide Synthesis

    • Triazoles can be used as starting reagents in the synthesis of pesticides .

    Antiviral Agents

    • Triazoles have been used as antiviral agents . They can inhibit the replication of a variety of viruses .

    Anti-inflammatory Agents

    • Triazoles and their derivatives have shown anti-inflammatory activities . They can inhibit the production of pro-inflammatory cytokines .

    Analgesics

    • Some triazoles have been used as analgesics . They can relieve pain by acting on the central nervous system .

    Antioxidants

    • Triazoles can act as antioxidants . They can neutralize free radicals and prevent oxidative stress .

    Enzyme Inhibitors

    • Triazoles can act as enzyme inhibitors . They can inhibit the activity of various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

    Antitubercular Agents

    • Triazoles have been used as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis .

properties

IUPAC Name

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUKRGCMJAZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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